molecular formula C11H9ClN2O2 B1448467 methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1642802-89-8

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1448467
CAS No.: 1642802-89-8
M. Wt: 236.65 g/mol
InChI Key: VCZRRVSRPYYSSN-UHFFFAOYSA-N
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Description

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group at the 3-position and a 4-chlorophenyl group at the 1-position

Mechanism of Action

Target of Action

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, also known as Pyraclostrobin, is primarily targeted towards various plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres . These are fungi that cause diseases in crops, affecting their growth and yield.

Mode of Action

The compound acts as a fungicide and belongs to the strobilurin group of fungicides . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial electron transport chain. By inhibiting this pathway, the compound disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell . This disruption leads to the cessation of fungal growth .

Pharmacokinetics

After oral administration of Pyraclostrobin to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin in rats proceeds through three main pathways . Many metabolites are derived from the chlorophenol-pyrazole or tolyl-methoxycarbamate moieties of Pyraclostrobin after cleavage of the ether linkage between these two groups, with subsequent ring hydroxylation and glucuronide or sulphate conjugation .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting the production of ATP in fungal cells, the compound prevents the fungi from carrying out essential processes, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. , and by another as possibly significantly biodegradable. It is also likely to bioaccumulate in aquatic organisms . These factors can affect the environmental persistence and impact of the compound. Furthermore, resistant populations of certain fungi have been identified, indicating that genetic factors in the target organisms can also influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential in modulating inflammatory responses . Additionally, its binding affinity to specific receptors suggests its role in signal transduction pathways.

Cellular Effects

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby altering cellular functions . It also impacts cell signaling pathways by interacting with key proteins and receptors, leading to changes in cellular behavior. Furthermore, its effects on cellular metabolism include alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and receptors, leading to enzyme inhibition or activation . For instance, its binding to COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can facilitate its entry into cells, while binding to intracellular proteins can influence its distribution within the cell.

Subcellular Localization

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-phenylpyrazole-3-carboxylate
  • Methyl 1-(4-methylphenyl)pyrazole-3-carboxylate
  • Methyl 1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRRVSRPYYSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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